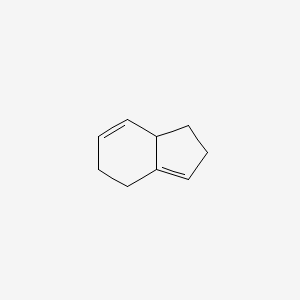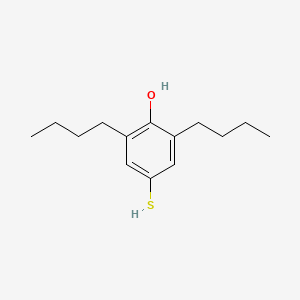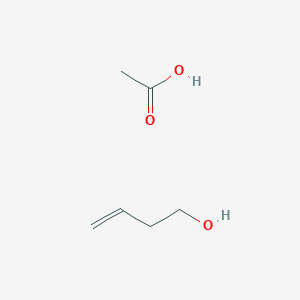![molecular formula C16H25NO4 B14357213 10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane CAS No. 90774-28-0](/img/structure/B14357213.png)
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane is a complex organic compound that belongs to the class of azacrown ethers. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications. The structure of this compound includes a methoxyphenyl group attached to a trioxa-azacyclododecane ring, which provides unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of 2-methoxybenzyl chloride with 1,4,7-trioxa-10-azacyclododecane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve crystallization or distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane involves its ability to form stable complexes with metal ions. The azacrown ether ring provides multiple coordination sites for metal ions, allowing for strong binding interactions. This property is exploited in various applications, including catalysis and metal ion detection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18-Crown-6: Another crown ether with a similar ability to complex with metal ions but lacks the azacrown structure.
Dibenzo-18-crown-6: Similar structure but includes benzene rings instead of the methoxyphenyl group.
Cryptands: More complex structures with multiple binding sites for metal ions.
Uniqueness
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane is unique due to the presence of the methoxyphenyl group, which provides additional chemical functionality and potential for further derivatization. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
90774-28-0 |
|---|---|
Molekularformel |
C16H25NO4 |
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
10-[(2-methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C16H25NO4/c1-18-16-5-3-2-4-15(16)14-17-6-8-19-10-12-21-13-11-20-9-7-17/h2-5H,6-14H2,1H3 |
InChI-Schlüssel |
WWEFJJDVBRRTIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CN2CCOCCOCCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


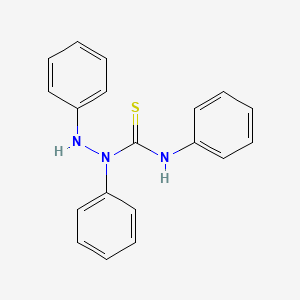

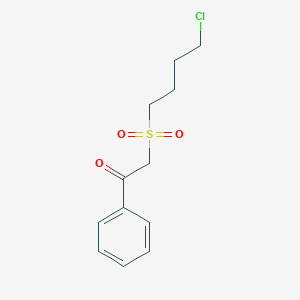
phenylsilane](/img/structure/B14357148.png)
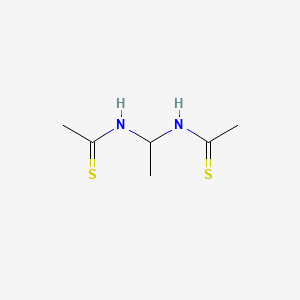
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
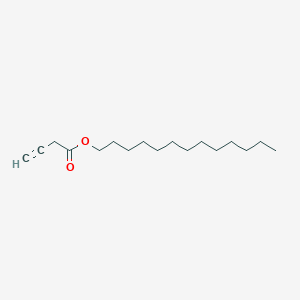
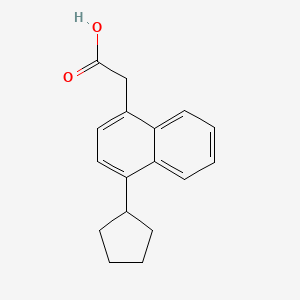
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
